
4-phenylpyridine-2-carboxylic Acid
Descripción general
Descripción
4-Phenylpyridine-2-carboxylic Acid is an organic compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl group and a carboxylic acid group . The InChI representation of the molecule is InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.2 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Phenylpyridine-2-carboxylic acid and its derivatives have been explored in various chemical syntheses and reactions. For instance, the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid involved the use of 3,6-dimethyl-6-phenylpyridine, a compound obtained from phenylation of 2,5-lutidine, which is closely related to this compound (Prostakov et al., 1986).
Moreover, autocatalysis for C-H bond activation by ruthenium(II) complexes was observed in catalytic arylation of functional arenes, using derivatives of 2-phenylpyridine (Ferrer Flegeau et al., 2011).
Material Science Applications
In the field of material science, studies have been conducted on the intermolecular proton transfer and its influence on liquid crystal properties and electrically-driven transport of chiral ions in mixtures containing chiral liquid crystalline 4-phenylpyridine derivative and organic acids (Duda et al., 2021). These studies highlight the potential application of 4-phenylpyridine derivatives in developing advanced materials with specific electronic and optical properties.
Crystallography and Solid-State Chemistry
Research has also been conducted on the formation of multi-component crystals of 4-phenylpyridine with various acids. This research provides insights into hydrogen bonding patterns and the influence of chemical and structural factors on hydrogen location between acid and pyridine groups, which is crucial for understanding crystal formation and stability (Seaton et al., 2013).
Photophysical Properties
The synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including derivatives of 2-phenylpyridine, have provided significant insights into their photophysical properties and redox behavior. These studies are fundamental in developing materials for optoelectronic applications (Neve et al., 1999).
Synthesis and Characterization of Copper(II) Carboxylate Complexes
The synthesis and characterization of copper(II) carboxylate complexes incorporating bipyridine and phenanthroline ligands, including those related to this compound, have contributed to the understanding of metal-organic frameworks and coordination chemistry. This research is vital for designing novel materials with specific magnetic, catalytic, and structural properties (Zheng et al., 2011).
Direcciones Futuras
Future research could focus on the synthesis and functionalization of 4-phenylpyridine-2-carboxylic Acid and related compounds, given their importance in various fields . For instance, a study highlighted the need for a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold .
Mecanismo De Acción
Target of Action
The primary target of 4-phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists, and its allosteric effects are governed by modulation of agonist affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .
Biochemical Pathways
The compound affects several signaling pathways, including extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling, and there is little pathway bias in the allosteric effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), suggesting that this may be a more generalized mechanism for M1 mAChR PAM effects .
Propiedades
IUPAC Name |
4-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRUAKMKGOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376504 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52565-56-7 | |
| Record name | 4-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



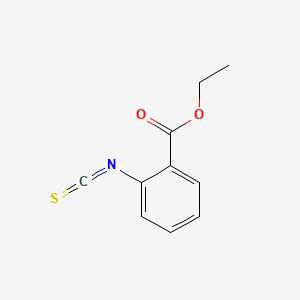
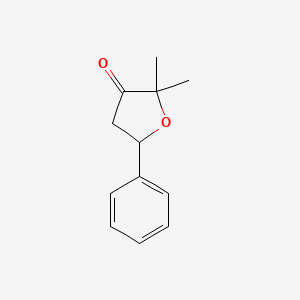
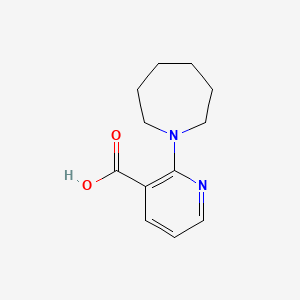


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

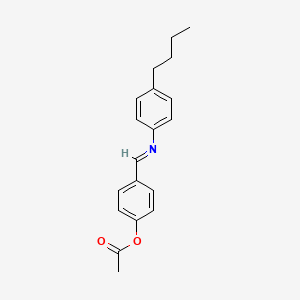
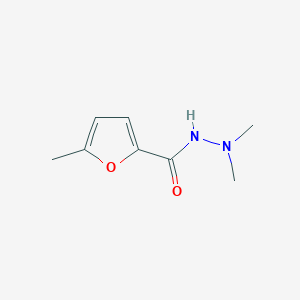

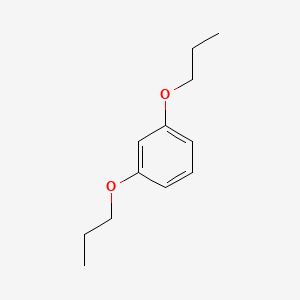
![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)
